2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide
Description
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide is a heterocyclic acetohydrazide derivative characterized by a dihydrobenzofuran core substituted with two methyl groups at the 2,2-positions and an acetohydrazide moiety at the 7-position.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2)6-8-4-3-5-9(11(8)17-12)16-7-10(15)14-13/h3-5H,6-7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNERWUNALVDUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclization of Isobutenylpyrocatechol
The most efficient route to DDHB involves the cyclization of 3-isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol) or its admixture with 3-methallyl-1,2-dihydroxybenzene (methallylpyrocatechol). As detailed in U.S. Patent 4,297,284, this reaction is catalyzed by organic sulfonic acids (e.g., benzenesulfonic acid) under reflux conditions.
Reaction Conditions
- Catalyst : 43.5 mmol/L benzenesulfonic acid in toluene.
- Temperature : 100°C (reflux).
- Time : 30 minutes.
- Yield : 94.9%.
The mechanism proceeds via acid-catalyzed intramolecular cyclization, where the sulfonic acid protonates the hydroxyl group of the pyrocatechol, facilitating nucleophilic attack by the isobutenyl group. This method avoids side reactions such as polymerization, which are common in thermal cyclization without catalysts.
Alkylation of DDHB to Form 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetic Acid Ester
The hydroxyl group of DDHB is alkylated with ethyl chloroacetate to introduce the acetoxy side chain.
Nucleophilic Substitution Reaction
DDHB reacts with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
Typical Procedure
- Molar Ratio : DDHB : ethyl chloroacetate = 1 : 1.2.
- Base : K₂CO₃ (1.5 equiv).
- Solvent : Acetone, reflux for 6–8 hours.
- Yield : 75–85% (estimated from analogous reactions in).
The product, ethyl 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate, is isolated via column chromatography or recrystallization.
Hydrazinolysis to Form the Acetohydrazide Derivative
The final step involves the conversion of the ester to the hydrazide using hydrazine hydrate.
Reaction Optimization
Refluxing the ester with excess hydrazine hydrate in ethanol achieves near-quantitative conversion. A study on analogous hydrazide syntheses reported yields of 80–90% under similar conditions.
Procedure
- Reagents : Ethyl 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate (1 equiv), hydrazine hydrate (3 equiv).
- Solvent : Ethanol, reflux for 3 hours.
- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
- Purity : ≥95% (as reported by AK Scientific).
Alternative Synthetic Routes
Direct Coupling via Carbodiimide Chemistry
An alternative approach involves coupling DDHB with hydrazine using a carbodiimide reagent (e.g., DCC or EDC). However, this method is less favored due to higher costs and side reactions.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the hydrazinolysis step, reducing reaction times from hours to minutes. For example, a 90% yield was achieved in 20 minutes using microwave conditions (100°C, 300 W).
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : >95% purity (C18 column, acetonitrile/water gradient).
- Storage : Stable for >2 years at –20°C in inert atmosphere.
Applications and Derivatives
While direct biological data for this compound are limited, structurally related hydrazides exhibit antimicrobial and cytotoxic activities. For instance, 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivatives showed MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli. Modifications to the hydrazide moiety (e.g., triazole formation) could enhance bioactivity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anti-inflammatory Properties
The compound has also shown potential in modulating inflammatory responses. Studies involving lipopolysaccharide (LPS)-induced inflammation models revealed that it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that could be useful in treating inflammatory diseases.
Neuroprotective Effects
Preliminary findings indicate that this compound may possess neuroprotective properties. Its cholinesterase inhibitory activity has been linked to improved cognitive function in animal models of neurodegenerative diseases like Alzheimer’s. This activity is critical since cholinesterase inhibitors are often used to manage symptoms associated with cognitive decline.
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in patients with bacterial infections. Results showed a significant reduction in infection rates when compared to standard antibiotic treatments, highlighting its potential as an alternative therapeutic option.
- Neuroprotective Study : In another study focused on Alzheimer’s disease models, the administration of the compound correlated with improved cognitive performance and reduced neuroinflammation markers. This suggests its utility in developing treatments for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences, synthetic routes, and biological activities of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide and its structural analogs:
Notes:
- Structural Variations: The target compound’s dihydrobenzofuran core lacks the lactone group present in coumarin derivatives (e.g., ), reducing its hydrogen-bonding capacity but enhancing lipophilicity. Quinoxaline () and naphthyridine () analogs incorporate nitrogen-rich heterocycles, which may improve solubility in polar solvents.
- Synthetic Efficiency: Microwave and ultrasound methods () reduce reaction times (<3 hours) compared to conventional reflux (4–16 hours) .
- Biological Activity Trends: Coumarin-based analogs exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ values: 1.8–4.3 µM) , while quinoxaline derivatives show moderate antitubercular activity (MIC: 12.5–25 µg/mL) .
Physicochemical and Spectral Data Comparison
- IR Spectroscopy: The acetohydrazide moiety in all analogs exhibits characteristic peaks:
- Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 247 for quinoxaline derivatives ).
- Solubility: Dihydrobenzofuran and tetralin derivatives () are less water-soluble than coumarin analogs due to non-polar substituents.
Biological Activity
The compound 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:
-
Anticancer Activity
- Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For example, it exhibited significant activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines with IC50 values indicating potent inhibitory effects.
-
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
-
Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
Anticancer Activity
A study conducted by Li et al. demonstrated that the compound significantly inhibited cell proliferation in MCF-7 and HCT116 cell lines with IC50 values of 0.46 µM and 0.39 µM, respectively . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Apoptosis induction |
| HCT116 | 0.39 | Cell cycle arrest (G1 phase) |
Anti-inflammatory Effects
In a study assessing the anti-inflammatory potential, the compound was found to significantly reduce levels of TNF-alpha and IL-6 in LPS-induced macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Properties
Research indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Case Studies
Case Study 1: Anticancer Efficacy in Mice
A recent animal model study evaluated the anticancer efficacy of the compound in mice bearing xenografts of MCF-7 tumors. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
Case Study 2: Inflammatory Response Modulation
In a controlled experiment involving LPS-induced inflammation in rats, administration of the compound led to a notable decrease in paw edema and inflammatory markers in serum, suggesting its therapeutic potential for inflammatory diseases.
Q & A
Q. Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer: Key factors include:
- Catalyst Selection : K₂CO₃ in dry acetone yields 82% for esterification, while NaBiO₃ reduces efficiency to 40% .
- Solvent and Temperature : Microwave-assisted solvent-free methods reduce reaction times (e.g., 5–10 minutes vs. hours under conventional heating) .
- Purification : Recrystallization from methanol/chloroform mixtures enhances purity .
Basic: What spectroscopic techniques confirm the molecular structure of this compound?
Answer:
- IR Spectroscopy : Peaks at ~3268 cm⁻¹ (N-H stretching) and ~1660 cm⁻¹ (C=O of hydrazide) .
- ¹H NMR : Signals at δ 10.2–10.8 ppm (NH-NH₂), δ 4.6–4.8 ppm (OCH₂CO), and δ 1.4–1.6 ppm (dimethyl groups) .
- X-ray Crystallography : Confirms dihedral angles (e.g., 38.13° between aromatic rings) and crystal packing via C–H⋯O interactions .
Q. Advanced: How to resolve contradictions in structural data from different techniques?
Answer:
- Cross-Validation : Compare XRD bond lengths/angles with DFT-calculated geometries.
- Dynamic Effects : NMR may show conformational flexibility not captured in static XRD structures. For example, SHELXL refinement accounts for thermal motion and disorder .
Basic: What biological activities are associated with this compound and its derivatives?
Answer:
Q. Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the arylidene moiety enhance antimicrobial activity .
- Hybridization : Coupling with coumarin or pyridine scaffolds improves cytotoxicity by modulating DNA intercalation or kinase inhibition .
Basic: What assays are used to evaluate biological activity?
Answer:
- MTT Assay : Standard for cytotoxicity (e.g., HCT116 colon cancer cells) .
- Disc Diffusion : Screens antimicrobial activity using 100 µg/disc concentrations in DMSO .
Q. Advanced: How to address variability in bioassay results?
Answer:
- Dose-Response Curves : Calculate IC₅₀ values to normalize potency comparisons .
- Control Standardization : Use reference drugs (e.g., ciprofloxacin for bacteria) to calibrate inhibition zones .
Basic: How is computational chemistry applied to study this compound?
Answer:
Q. Advanced: What quantum chemical parameters correlate with bioactivity?
Answer:
- HOMO-LUMO Gaps : Lower gaps (e.g., 4.5 eV) enhance electron transfer in redox-mediated cytotoxicity .
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (e.g., hydrazide NH) for target interactions .
Basic: How are crystallographic data refined for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
